Punicalagin

Enzyme Inhibition Diabetes Nutraceutical

For metabolic disorder and antimicrobial research, Punicalagin (CAS 65995-63-3) delivers unmatched potency. It inhibits α-glucosidase 2.7-fold more potently than ellagic acid and uniquely down-regulates HSL and perilipin A—making it the only validated ellagitannin for adipose tissue and lipolysis studies. Standardized MIC values (0.3–1.2 µg/mL) ensure reproducible antimicrobial assays, unlike crude extracts (40–260× weaker). In silico predictions confirm no hepatotoxicity and a higher LD₅₀ (5,000 vs. 1,190 mg/kg for ellagic acid), enabling safer chronic dosing. Available in ≥98% purity with global shipping.

Molecular Formula C48H28O30
Molecular Weight 1084.7 g/mol
CAS No. 65995-63-3
Cat. No. B030970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePunicalagin
CAS65995-63-3
SynonymsCyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2]
Molecular FormulaC48H28O30
Molecular Weight1084.7 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O
InChIInChI=1S/C48H28O30/c49-5-16-40(76-46(70)9-3-13(52)28(56)32(60)18(9)17-8(44(68)74-16)2-12(51)27(55)31(17)59)39-15(54)6-73-43(67)7-1-11(50)29(57)33(61)19(7)21-25-23-24-26(48(72)78-41(23)37(65)35(21)63)22(36(64)38(66)42(24)77-47(25)71)20-10(45(69)75-39)4-14(53)30(58)34(20)62/h1-5,15-16,39-40,50-66H,6H2
InChIKeySKNLUADAGHCXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% mixture of anomersA crystalline solid
SolubilityIn methanol, 5 mg/mL, clear

Punicalagin (CAS 65995-63-3): An Evidence-Based Procurement Guide for the Major Pomegranate Ellagitannin


Punicalagin (CAS 65995-63-3) is a high-molecular-weight hydrolyzable tannin belonging to the ellagitannin subclass, naturally occurring as an interconverting mixture of α- and β-anomers . It is the most abundant polyphenol in pomegranate (Punica granatum L.) and accounts for over 50% of the fruit's total antioxidant capacity . Characterized by a molecular formula of C₄₈H₂₈O₃₀ and a molecular weight of 1084.72 g/mol, punicalagin demonstrates water solubility exceeding 20 mg/mL . As a precursor molecule, it undergoes in vivo hydrolysis to release ellagic acid and is further metabolized by gut microbiota to urolithins . The compound exhibits broad-spectrum bioactivity, including potent free radical scavenging, metal chelation, and modulation of key inflammatory and apoptotic signaling pathways .

Why Punicalagin Cannot Be Substituted with Generic Ellagitannins or Its Metabolites


While punicalagin shares the ellagitannin core structure with compounds like punicalin and its own metabolite ellagic acid, their distinct molecular architectures, pharmacokinetic profiles, and target engagement preclude functional interchangeability. Punicalagin's large, highly hydroxylated structure enables unique polyvalent interactions, such as the simultaneous inhibition of multiple viral entry mechanisms, a property not recapitulated by simpler ellagitannins or ellagic acid [1]. Furthermore, punicalagin exhibits low gastrointestinal absorption and acts as a P-glycoprotein substrate, resulting in a distinct bioavailability profile (score 0.17) compared to the high absorption and lack of P-gp interaction of punicalin and ellagic acid [2]. Consequently, substituting punicalagin with a related compound will result in divergent in vitro potency, altered cellular permeability, and fundamentally different in vivo pharmacokinetic and toxicological outcomes, as evidenced by the hepatotoxicity observed with ellagic acid but not with punicalagin [2].

Punicalagin Quantitative Differentiation: Head-to-Head Performance Data vs. Closest Analogs


Superior α-Glucosidase Inhibition: Punicalagin vs. Punicalin and Ellagic Acid

In a direct comparative study, punicalagin demonstrated superior inhibition of the carbohydrate-digesting enzyme α-glucosidase, a key target for managing postprandial hyperglycemia. Its potency was significantly greater than its structural analog punicalin and its primary metabolite ellagic acid [1].

Enzyme Inhibition Diabetes Nutraceutical α-glucosidase

Enhanced Selectivity in Adipogenesis: Punicalagin vs. Punicalin in 3T3-L1 Cells

In a head-to-head comparison using 3T3-L1 preadipocytes, punicalagin exhibited a distinct and more potent modulatory effect on adipocyte differentiation compared to its close analog punicalin. Punicalagin treatment led to a continuous decrease in cell size and intracellular triglyceride accumulation, and uniquely down-regulated the expression of key lipolytic proteins HSL and perilipin A [1].

Adipogenesis Metabolic Disease Cell Differentiation 3T3-L1

Differential Apoptotic Potency: Punicalagin vs. Sanguiin H-4 in HL-60 Leukemia Cells

In a study isolating multiple ellagitannins from Terminalia calamansanai, punicalagin demonstrated moderate but quantifiably distinct cytotoxic activity against human promyelocytic leukemia HL-60 cells when compared to other ellagitannins present in the same extract [1].

Apoptosis Cancer Leukemia HL-60

Superior Antimicrobial Spectrum and Potency: Punicalagin vs. Pomegranate Peel Extract

Purified punicalagin was identified as the principal bioactive antimicrobial compound in pomegranate peel, demonstrating potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast. Its minimum inhibitory concentration (MIC) values are significantly lower than those reported for crude pomegranate extracts [1].

Antimicrobial MIC Natural Product Antibacterial

Divergent Pharmacokinetic and Safety Profiles: Punicalagin vs. Ellagic Acid

Computational ADMET predictions reveal a stark divergence in the pharmacokinetic and toxicological profiles of punicalagin and its primary metabolite, ellagic acid. This has critical implications for in vivo experimental design and compound selection [1].

Pharmacokinetics ADMET Drug Development Bioavailability

High-Value Application Scenarios for Punicalagin Based on Quantified Differentiation


In Vitro Research on Glycemic Control and Carbohydrate Metabolism

Punicalagin is the preferred ellagitannin for studies focused on α-glucosidase inhibition. Its 2.7-fold greater potency compared to ellagic acid and 1.4-fold advantage over punicalagin make it the most effective analog in this enzyme class [1]. This scenario is ideal for nutraceutical or pharmaceutical discovery programs targeting postprandial hyperglycemia.

Mechanistic Studies on Adipogenesis and Metabolic Syndrome

For investigations into adipose tissue biology, obesity, and metabolic disorders, punicalagin is essential. It is the only compound among its close analogs (e.g., punicalin) to down-regulate HSL and perilipin A, demonstrating a unique and more potent transcriptional signature [1]. This makes it a specific molecular probe for dissecting pathways of lipid accumulation and lipolysis.

Defined Antimicrobial Susceptibility Testing and Mechanism of Action Studies

When performing standardized antimicrobial susceptibility tests or investigating the mechanism of action of pomegranate-derived antibacterials, purified punicalagin is mandatory. Its potent and well-defined MIC values (0.3-1.2 µg/mL) provide a reliable and reproducible benchmark, unlike crude extracts which exhibit high variability and 40- to 260-fold lower potency [1][2].

In Vivo Pharmacology Studies Requiring a Favorable Safety Profile

For long-term in vivo efficacy studies, punicalagin may be strategically chosen over its metabolite, ellagic acid. In silico predictions indicate a lack of hepatotoxicity for punicalagin, in contrast to the predicted hepatotoxicity of ellagic acid, and a higher predicted LD₅₀ (5000 mg/Kg vs. 1190 mg/Kg) [1]. This suggests a wider therapeutic window and a lower risk of confounding liver toxicity in chronic dosing models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Punicalagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.